2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 76161-80-3
VCID: VC2331996
InChI: InChI=1S/C16H10O4/c17-14(18)8-9-5-6-12-13(7-9)16(20)11-4-2-1-3-10(11)15(12)19/h1-7H,8H2,(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O
Molecular Formula: C16H10O4
Molecular Weight: 266.25 g/mol

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid

CAS No.: 76161-80-3

Cat. No.: VC2331996

Molecular Formula: C16H10O4

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid - 76161-80-3

Specification

CAS No. 76161-80-3
Molecular Formula C16H10O4
Molecular Weight 266.25 g/mol
IUPAC Name 2-(9,10-dioxoanthracen-2-yl)acetic acid
Standard InChI InChI=1S/C16H10O4/c17-14(18)8-9-5-6-12-13(7-9)16(20)11-4-2-1-3-10(11)15(12)19/h1-7H,8H2,(H,17,18)
Standard InChI Key NRIDTWIMIZBRGT-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O

Introduction

Basic Information and Properties

Chemical Identity

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid is an organic compound with significant research interest in various scientific fields. The compound is identified by several key identifiers as presented in Table 1.

Table 1: Chemical Identity of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic Acid

ParameterInformation
CAS Number76161-80-3
IUPAC Name2-(9,10-dioxoanthracen-2-yl)acetic acid
Common Synonyms(9,10-Dioxo-9,10-dihydroanthracen-2-yl)acetic acid
Molecular FormulaC₁₆H₁₀O₄
Molecular Weight266.25 g/mol
DSSTOX Substance IDDTXSID50377330

The compound belongs to the class of anthracene derivatives, specifically those containing ketone functional groups at positions 9 and 10, along with an acetic acid moiety at position 2 .

Structural Characteristics

The molecular structure of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid features a tricyclic anthracene core with ketone groups at positions 9 and 10, and an acetic acid functional group attached at position 2. The compound's structural information can be represented through various chemical notations as shown in Table 3.

Table 3: Structural Identifiers of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic Acid

IdentifierValue
InChIInChI=1S/C16H10O4/c17-14(18)8-9-5-6-12-13(7-9)16(20)11-4-2-1-3-10(11)15(12)19/h1-7H,8H2,(H,17,18)
InChI KeyNRIDTWIMIZBRGT-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O

The structure contains four oxygen atoms: two as part of the ketone groups at positions 9 and 10 of the anthracene core, and two as part of the carboxylic acid group. The compound's planar aromatic core contributes to its potential for π-π stacking interactions, which may play a role in its biological activity and crystal structure characteristics.

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid typically involves oxidation of anthracene derivatives followed by functionalization. Several methodologies have been reported in the scientific literature, with varying degrees of efficiency and yield.

One common synthetic route involves the oxidation of anthracene to form 9,10-anthraquinone using strong oxidizing agents. This intermediate is then further functionalized to introduce the acetic acid group at position 2. The reaction typically proceeds under the following conditions:

  • Oxidation of anthracene using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to form 9,10-anthraquinone intermediates.

  • Subsequent functionalization to introduce the acetic acid moiety at position 2, which may involve nucleophilic substitution reactions or coupling with acetic acid derivatives.

Chemical Reactions and Reactivity

Types of Reactions

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid participates in various chemical reactions, primarily due to its functional groups. The main types of reactions this compound undergoes include:

Table 4: Key Reaction Types of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic Acid

Reaction TypeDescriptionKey ReagentsPotential Products
OxidationFurther oxidation of the anthracene core or side chainPotassium permanganate, chromium trioxide, nitric acidMore oxidized derivatives
ReductionReduction of ketone groups or carboxylic acidSodium borohydride, lithium aluminum hydrideHydroxy derivatives, reduced acid forms
SubstitutionIntroduction of various functional groupsHalogens, alkylating agents, nucleophilesFunctionalized derivatives
EsterificationConversion of carboxylic acid to estersAlcohols, acid catalystsEster derivatives
AmidationFormation of amide bondsAmines, coupling agentsAmide derivatives

These reactions allow for the creation of a diverse range of derivatives with potentially modified properties and biological activities.

Reaction Mechanisms

The reaction mechanisms for 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid are governed by the reactivity of its functional groups. The ketone groups at positions 9 and 10 can undergo nucleophilic addition reactions, while the carboxylic acid group participates in typical carboxylic acid chemistry.

For example, in reduction reactions with sodium borohydride, the ketone groups may be selectively reduced to form hydroxy derivatives. The mechanism involves nucleophilic attack by the hydride ion on the carbonyl carbon, followed by protonation to form the alcohol.

Similarly, in esterification reactions, the carboxylic acid group undergoes nucleophilic substitution with alcohols under acidic conditions or with appropriate coupling reagents to form ester derivatives.

Common Reagents and Conditions

Various reagents and conditions are employed to facilitate different transformations of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid:

  • For oxidation reactions: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or nitric acid (HNO₃) under appropriate conditions.

  • For reduction reactions: Sodium borohydride (NaBH₄) for selective reduction of ketone groups, or lithium aluminum hydride (LiAlH₄) for stronger reduction capabilities.

  • For substitution reactions: Various halogens (Cl₂, Br₂), alkylating agents, or nucleophiles under conditions tailored to the desired transformation.

  • For esterification: Alcohols with acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) or coupling reagents like dicyclohexylcarbodiimide (DCC).

  • For amidation: Amines with appropriate coupling agents or through activated intermediates such as acid chlorides.

Scientific Research Applications

Chemical Research

In chemical research, 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid serves as a valuable building block for the synthesis of more complex organic molecules. Its reactive functional groups allow for various modifications and transformations, making it a versatile precursor in organic synthesis.

Researchers utilize this compound to study:

  • Structure-activity relationships in anthraquinone derivatives

  • Novel synthetic methodologies for functionalized polycyclic aromatic compounds

  • Development of new chromophores and fluorophores based on the anthracene core

  • Investigation of electron transfer processes in quinone-containing systems

Biological and Medicinal Research

The biological activities of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid make it an interesting subject for biomedical research. Studies have investigated its:

  • Potential as an anticancer agent through cytotoxicity against various cancer cell lines

  • Antimicrobial properties against both Gram-positive and Gram-negative bacteria

  • Anti-inflammatory effects via inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) and prostaglandin E2 (PGE2)

  • Antioxidant capabilities through radical scavenging mechanisms

  • Antiplatelet effects through inhibition of ADP-induced aggregation in human blood

Industrial Applications

In industrial settings, 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid and its derivatives find applications in:

  • Production of dyes and pigments leveraging the chromophoric properties of the anthracene core

  • Development of specialty chemicals for various industrial processes

  • Creation of intermediates for pharmaceutical manufacturing

  • Formulation of research reagents for scientific applications

Biological Activity and Mechanisms

Antitumor Activity

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid has demonstrated promising antitumor effects in preliminary studies. Research indicates that the compound exhibits cytotoxicity against various cancer cell lines, with activity levels comparable to some known chemotherapeutic agents.

The mechanisms underlying these antitumor effects may involve:

  • Intercalation into DNA due to the planar anthracene core

  • Generation of reactive oxygen species (ROS) through redox cycling of the quinone moiety

  • Inhibition of key enzymes involved in cell proliferation

  • Induction of apoptosis through specific cellular pathways

Antimicrobial Properties

Studies suggest that 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid possesses antibacterial and antifungal activities. It has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.

The antimicrobial action may be attributed to:

  • Disruption of bacterial cell membrane integrity

  • Inhibition of essential bacterial enzymes

  • Interference with bacterial DNA replication

  • Disruption of bacterial energy metabolism

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid has been evaluated in in vitro studies. Research shows that it can significantly reduce the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in response to inflammatory stimuli like lipopolysaccharide (LPS).

These effects suggest potential applications in treating inflammatory conditions, though further research is needed to fully characterize its anti-inflammatory mechanisms and efficacy in vivo.

Structure-Activity Relationships

Comparison with Similar Compounds

The biological and chemical properties of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid can be better understood by comparing it with structurally related compounds. Such comparisons provide insights into the structure-activity relationships and the influence of specific functional groups on various properties.

Table 5: Comparison of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic Acid with Related Compounds

CompoundStructural RelationshipKey DifferencesNotable Properties
AnthraquinoneCore structure without acetic acid groupLacks acetic acid functionalitySimilar redox properties, different solubility
9,10-AnthracenedioneVery similar core structureLacks acetic acid side chainSimilar chromophoric properties
2-Anthracenecarboxylic acidSimilar core with direct carboxylic acidDifferent oxidation state, no dioxo groupsDifferent electronic properties

These structural comparisons help researchers understand how specific modifications affect biological activity and chemical reactivity, guiding the design of new derivatives with enhanced properties.

Effect of Structural Modifications

Research on structure-activity relationships suggests that structural modifications to 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid can significantly alter its properties and biological activities:

  • Modifications to the acetic acid side chain can affect solubility, binding affinity, and metabolic stability.

  • Introduction of substituents on the anthracene core can modulate electronic properties, influencing redox behavior and cytotoxicity.

  • Conversion of the carboxylic acid to esters or amides may improve cell permeability and alter pharmacokinetic properties.

  • Addition of targeting groups may enhance selectivity for specific biological targets.

Such structure-activity insights guide rational design of derivatives with optimized properties for specific applications.

Analytical Methods and Characterization

Spectroscopic Methods

Various spectroscopic techniques are employed for the characterization and analysis of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR reveals aromatic protons (δ 7.70–8.20 ppm) from the anthracene core and methylene protons from the acetic acid group.

    • ¹³C NMR shows characteristic signals for carbonyl carbons of the ketone groups (around δ 180 ppm) and carboxylic acid (around δ 170 ppm).

  • Infrared (IR) Spectroscopy:

    • Identifies characteristic bands for carbonyl stretching of ketones (around 1670 cm⁻¹) and carboxylic acid (around 1700 cm⁻¹).

    • Shows O-H stretching of the carboxylic acid group (broad band around 3000-2500 cm⁻¹).

  • UV-Visible Spectroscopy:

    • Provides information about electronic transitions in the molecule, particularly those involving the conjugated anthracene core and carbonyl groups.

  • Mass Spectrometry:

    • Confirms molecular weight and fragmentation pattern, aiding in structural elucidation and purity assessment.

Crystallographic Methods

X-ray crystallography can provide detailed information about the three-dimensional structure of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-acetic acid in the solid state:

  • Crystal structure reveals the planar nature of the anthracene core.

  • Intermolecular hydrogen bonding patterns involving the carboxylic acid group can be observed.

  • Packing arrangements and π-π stacking interactions between aromatic rings provide insights into solid-state behavior.

Such crystallographic data is valuable for understanding structure-property relationships and molecular interactions that may influence biological activity.

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